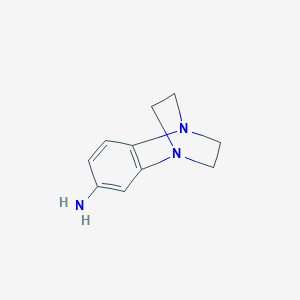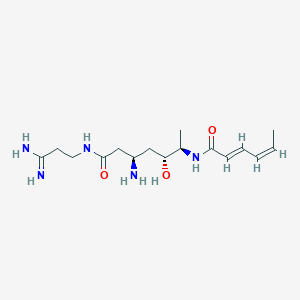
1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is also known as TFPAC and has a molecular formula of C7H9F3N2O2.
Mecanismo De Acción
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide involves the formation of a covalent bond between the compound and the target enzyme. This covalent bond leads to the inhibition of the enzyme activity, which can result in various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide are dependent on the target enzyme and the specific biological system being studied. For example, inhibition of DPP-4 activity can lead to increased insulin secretion and improved glucose tolerance, while inhibition of AChE activity can lead to improved cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide in lab experiments include its high potency and selectivity for specific enzymes, as well as its relatively simple synthesis method. However, the limitations include the potential for off-target effects and the need for further optimization of the compound for specific biological systems.
Direcciones Futuras
There are several future directions for research on 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide, including:
1. Further optimization of the compound for specific biological systems and target enzymes.
2. Investigation of the potential applications of this compound in agriculture, such as insecticides and herbicides.
3. Development of novel drug candidates based on the structure of 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide.
4. Exploration of the potential use of this compound in materials science, such as in the development of new polymers and coatings.
In conclusion, 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide is a promising compound with potential applications in various fields, including drug discovery, agriculture, and materials science. Further research is needed to fully understand the biochemical and physiological effects of this compound and to optimize its use for specific biological systems.
Métodos De Síntesis
The synthesis of 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide involves the reaction of pyrrolidine-2-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The resulting product is then purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to inhibit the activity of various enzymes, including dipeptidyl peptidase-4 (DPP-4) and acetylcholinesterase (AChE), which are involved in the regulation of glucose metabolism and cognitive function, respectively.
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O2/c8-7(9,10)6(14)12-3-1-2-4(12)5(11)13/h4H,1-3H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGUQMJJSGXOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621180 |
Source


|
| Record name | 1-(Trifluoroacetyl)prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide | |
CAS RN |
117368-39-5 |
Source


|
| Record name | 1-(Trifluoroacetyl)prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-c]pyridin-3(2H)-one](/img/structure/B38324.png)
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38326.png)
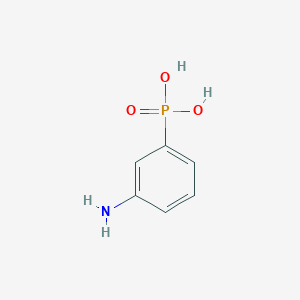
![2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B38330.png)
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B38334.png)

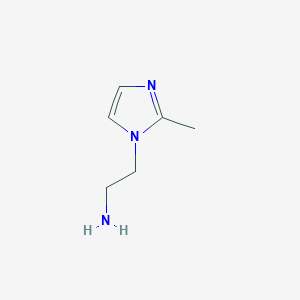
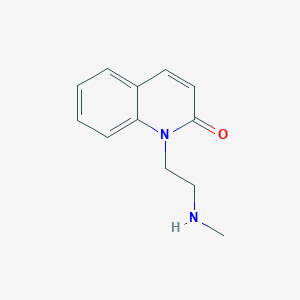
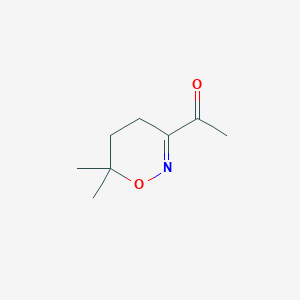
![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)
